molecular formula C20H27NO5 B1194220 Phalaenopsine T CAS No. 23412-97-7

Phalaenopsine T

Cat. No.: B1194220
CAS No.: 23412-97-7
M. Wt: 361.4 g/mol
InChI Key: DGURJYWVIFRGSZ-ABSDTBQOSA-N
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Description

Phalaenopsine T is a pyrrolizidine alkaloid with the molecular formula C20H27NO5. It is a natural product isolated from the orchid Phalaenopsis amabilis . This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

Phalaenopsine T participates in various biochemical reactions, primarily interacting with enzymes and proteins involved in detoxification processes. For instance, flavin-dependent monooxygenases (FMOs) in insects can N-oxygenize this compound, converting it into non-toxic derivatives . This interaction highlights the role of this compound in detoxification pathways, where it is transformed to mitigate its toxicity.

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it is involved in defense mechanisms against herbivores and pathogens. In insects, this compound can be detoxified by FMOs, affecting the insect’s ability to metabolize and neutralize the compound . This interaction can lead to changes in gene expression related to detoxification enzymes and impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FMOs, which catalyze the N-oxygenation of the compound. This enzymatic reaction converts this compound into its non-toxic N-oxide form, reducing its toxicity . The binding of this compound to FMOs and subsequent enzymatic conversion is a critical step in its detoxification process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in detoxification pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to toxic effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. High doses of this compound can result in adverse effects, including toxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in metabolic pathways related to detoxification. It interacts with FMOs, which catalyze its conversion to non-toxic derivatives. This interaction affects metabolic flux and metabolite levels, as the compound is transformed and excreted from the organism. The role of this compound in these pathways highlights its importance in the detoxification process .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its detoxification and biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of this compound within cells is essential for its activity and function in detoxification pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phalaenopsine T can be synthesized through a series of chemical reactions involving the formation of pyrrolizidine rings. The synthetic route typically involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a suitable aldehyde and an amine can lead to the formation of the pyrrolizidine core, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the Phalaenopsis amabilis orchid. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Phalaenopsine T undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Phalaenopsine T has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids.

    Biology: The compound is studied for its role in plant defense mechanisms and its interactions with herbivores.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its anticancer and antimicrobial properties.

    Industry: This compound is used in the development of natural pesticides and growth inhibitors

Comparison with Similar Compounds

Phalaenopsine T is unique among pyrrolizidine alkaloids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its unique combination of chemical reactivity and biological effects, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

23412-97-7

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

1-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 4-O-methyl (2R)-2-benzyl-2-hydroxybutanedioate

InChI

InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3/t16-,17-,20+/m0/s1

InChI Key

DGURJYWVIFRGSZ-ABSDTBQOSA-N

SMILES

COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O

Isomeric SMILES

COC(=O)C[C@](CC1=CC=CC=C1)(C(=O)OC[C@@H]2CCN3[C@H]2CCC3)O

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the known biological activity of Phalaenopsine T?

A1: this compound has been shown to possess plant growth-inhibiting properties. [] This suggests it could potentially interfere with plant hormone pathways or other essential processes for plant growth and development.

Q2: What is the source of this compound?

A2: this compound is extracted from Phalaenopsis spp., a genus of orchids commonly known as moth orchids. [] Further research may investigate the specific species within the genus that yield higher concentrations of this compound.

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